molecular formula C13H20BNO4S B1286008 N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide CAS No. 1073353-47-5

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide

Cat. No.: B1286008
CAS No.: 1073353-47-5
M. Wt: 297.2 g/mol
InChI Key: CLGYHPYEQCQBDA-UHFFFAOYSA-N
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Description

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide (NMB) is a novel compound that has recently been gaining attention in the scientific community due to its potential applications in various research fields. NMB belongs to the class of boronate esters, which are compounds that contain a boron atom bound to two carbon atoms and two oxygen atoms. The compound is synthesized through a reaction between a sulfonamide and a boronic acid. NMB has been found to have a variety of biochemical and physiological effects, making it a useful tool for researchers in a wide range of disciplines. In

Scientific Research Applications

Chemical Properties and Synthesis

Benzoxaboroles, including derivatives similar to the compound , have been recognized for their unique chemical properties, facilitating their application in the synthesis of new chemical entities. The electron-deficient nature of the boron atom within these compounds plays a crucial role in their reactivity and binding capabilities, making them valuable in the design of therapeutic agents (Nocentini et al., 2018). Additionally, the versatility of benzoxaboroles extends to organic synthesis, where they serve as building blocks and protective groups, highlighting their broad applicability in creating a range of chemically and biologically active molecules (Adamczyk-Woźniak et al., 2009).

Therapeutic Applications

Benzoxaborole-based compounds have found significant applications in medicinal chemistry due to their drug-like properties. This class of compounds has led to the discovery of new anti-bacterial, anti-fungal, anti-protozoal, and anti-viral agents, with some derivatives already in clinical use for conditions like onychomycosis and atopic dermatitis. Their mechanism of action typically involves inhibiting enzymes essential to the life cycle of various pathogens, underscoring the potential of benzoxaborole derivatives in expanding the armamentarium of anti-infective agents (Nocentini et al., 2018).

Mechanism of Action

Target of Action

Similar compounds are often used in suzuki-miyaura cross-coupling reactions , suggesting that its targets could be various organic compounds in a synthetic chemistry context.

Mode of Action

The mode of action of this compound is likely related to its boronic ester group. In Suzuki-Miyaura cross-coupling reactions, boronic esters are known to react with organic halides or triflates in the presence of a base and a palladium catalyst . The boronic ester group of the compound can form a complex with the palladium catalyst, facilitating the transmetallation step of the reaction .

Biochemical Pathways

Instead, it participates in chemical reactions that form new carbon-carbon bonds . The products of these reactions could potentially interact with biological systems, depending on their structure and properties.

Result of Action

The primary result of the action of N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide is the formation of new carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions . The specific outcomes depend on the other reactants used in the reaction.

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura reactions can be affected by the choice of solvent, the temperature, and the base used . Additionally, the compound’s stability could be affected by exposure to air or moisture.

Biochemical Analysis

Biochemical Properties

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to act as an inhibitor for certain enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to alter the expression of specific genes, thereby impacting the overall cellular response. Additionally, it can modulate signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context. Furthermore, the compound can induce changes in gene expression, leading to alterations in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, which are important considerations for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can influence metabolic flux and the levels of specific metabolites within the cell. Understanding these pathways is essential for elucidating the compound’s overall impact on cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound within different cellular compartments. The compound’s distribution can influence its activity and effectiveness in various biochemical processes .

Subcellular Localization

The subcellular localization of this compound is a critical factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can enhance or inhibit its interactions with other biomolecules, thereby modulating its overall biochemical effects .

Properties

IUPAC Name

N-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BNO4S/c1-12(2)13(3,4)19-14(18-12)10-6-8-11(9-7-10)20(16,17)15-5/h6-9,15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGYHPYEQCQBDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)S(=O)(=O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585944
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073353-47-5
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1073353-47-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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